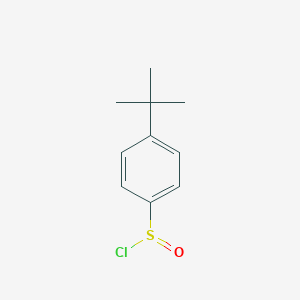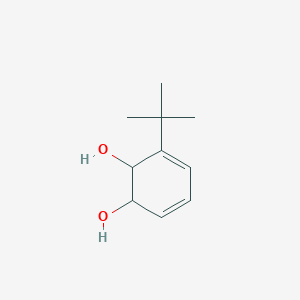![molecular formula C15H14NO2- B14482929 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate CAS No. 67059-08-9](/img/structure/B14482929.png)
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is a complex organic compound characterized by its unique structure, which includes a phenolate group and a cyclohexa-2,5-dien-1-ylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-one with an appropriate amine, followed by the addition of a phenol derivative . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted phenolates .
科学研究应用
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene derivatives: These compounds share a similar core structure but differ in their substituents.
Phenolate derivatives: Compounds with similar phenolate groups but different substituents on the aromatic ring.
Uniqueness
2-{[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}phenolate is unique due to its specific combination of a cyclohexa-2,5-dien-1-ylidene moiety and a phenolate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
67059-08-9 |
|---|---|
分子式 |
C15H14NO2- |
分子量 |
240.28 g/mol |
IUPAC 名称 |
4-[(2-hydroxyphenyl)iminomethyl]-2,6-dimethylphenolate |
InChI |
InChI=1S/C15H15NO2/c1-10-7-12(8-11(2)15(10)18)9-16-13-5-3-4-6-14(13)17/h3-9,17-18H,1-2H3/p-1 |
InChI 键 |
KNIMBFBDLYJTPY-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=CC(=C1[O-])C)C=NC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


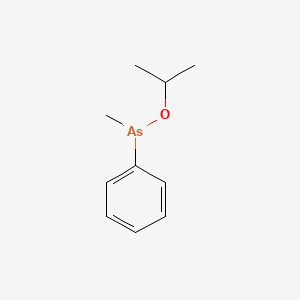
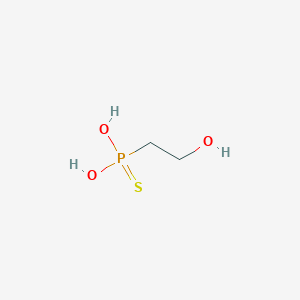
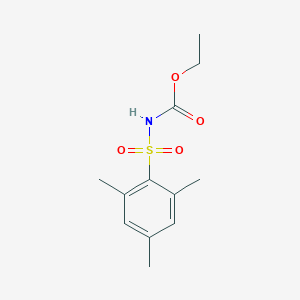
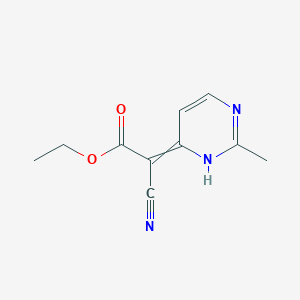
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)

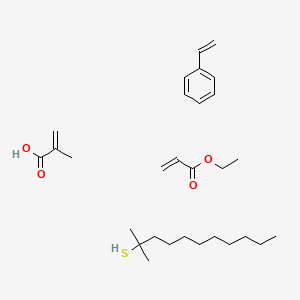
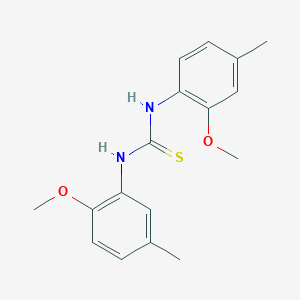
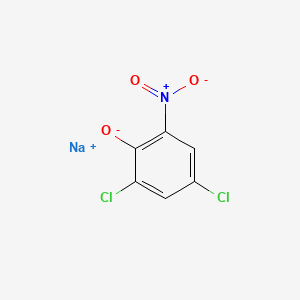
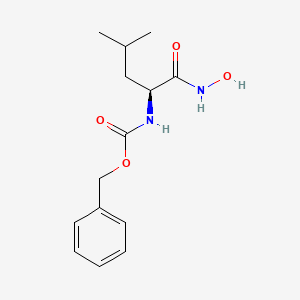
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
